3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Description
This compound is a heterocyclic molecule featuring a fused benzodioxepin ring (a seven-membered oxygen-containing heterocycle) linked to a pyrazole ring substituted with a methyl group and a carboxylic acid moiety at the 4-position.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-16-8-10(14(17)18)13(15-16)9-3-4-11-12(7-9)20-6-2-5-19-11/h3-4,7-8H,2,5-6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBUURGUCPCNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC3=C(C=C2)OCCCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Halobenzene Intermediate
The process begins with the preparation of a trihalogenated benzene derivative, such as 1-bromo-2,3-dichlorobenzene, through Sandmeyer reactions. Diazotization of 2,3-dichloroaniline followed by treatment with cuprous bromide yields the brominated intermediate. This step is critical for introducing reactivity for subsequent cycloaddition.
Cycloaddition with Fulvene
The halobenzene intermediate undergoes a lithium-halogen exchange reaction with n-butyllithium in toluene at -20°C, generating a reactive benzyne species. This intermediate reacts with 6,6-dichlorofulvene in a [4+2] cycloaddition to form a bicyclic adduct. The reaction proceeds under semicontinuous conditions, requiring precise temperature control (-20°C to 20°C) to maximize yield.
Hydrogenation and Subsequent Functionalization
The bicyclic adduct is hydrogenated using Raney nickel or palladium catalysts under H₂ pressure (1–3 bar) to saturate the fulvene-derived ring. Subsequent amidation or hydrolysis steps introduce the carboxylic acid moiety. For example, treatment with ammonia in the presence of a palladium-ligand catalyst forms the amide intermediate, which is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.
Alkyl Ester Hydrolysis Route
Claisen Condensation and Enolate Formation
Ethyl difluoroacetoacetate undergoes Claisen condensation with triethyl orthoformate in acetic anhydride, forming an alkoxymethylene intermediate. The enolate is stabilized using sodium hydride, and carbon dioxide gas is introduced to acidify the mixture, yielding alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate.
Ring-Closing Reaction with Methylhydrazine
The alkoxymethylene intermediate reacts with methylhydrazine in a biphasic system (toluene/water) at -10°C to 0°C. Sodium carbonate facilitates the ring-closing reaction, forming the pyrazole ring. This step achieves yields of 75–80% after fractional distillation.
Hydrolysis to Carboxylic Acid
The ethyl ester derivative is hydrolyzed using aqueous hydrochloric acid under reflux to yield the carboxylic acid. Optimal conditions (6 M HCl, 80°C, 12 h) provide a near-quantitative conversion.
1,3-Dipolar Cycloaddition Approach
Preparation of Benzimidazolone Precursors
Benzimidazolone derivatives are synthesized via condensation of o-phenylenediamine with cyclohexenyl keto-esters in xylene at reflux. N-Alkylation with propargyl bromide introduces alkyne functionality, enabling subsequent cycloaddition.
Cycloaddition Reaction Conditions
The alkyne-functionalized benzimidazolone reacts with nitrilimines generated in situ from hydrazonyl chlorides. The 1,3-dipolar cycloaddition proceeds in toluene at reflux (48–72 h), forming the pyrazole ring regioselectively. Triethylamine is used to scavenge HCl, improving reaction efficiency.
Isolation and Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Yields range from 60–70%, with purity exceeding 95%.
Comparative Analysis of Synthetic Methods
Advantages and Limitations:
- The halobenzene route offers scalability but requires hazardous reagents (n-BuLi).
- Alkyl ester hydrolysis is cost-effective but involves multi-step purification.
- Cycloaddition provides regioselectivity but demands extended reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of pyrazole derivatives, including 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid. Research indicates that compounds with similar structures exhibit promising activity against various phytopathogenic fungi. For instance, a study demonstrated that certain pyrazole derivatives showed higher antifungal activity compared to established fungicides like boscalid .
Key Findings:
- Compound Structure : The presence of specific functional groups in pyrazole derivatives enhances their antifungal efficacy.
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key fungal enzymes, disrupting metabolic processes.
Anti-inflammatory and Analgesic Properties
The benzodioxepin moiety present in the compound has been linked to anti-inflammatory effects. Research has indicated that compounds incorporating this structure can inhibit pro-inflammatory cytokines and reduce pain responses in animal models .
Case Study:
In a controlled study involving animal models of inflammation, the administration of pyrazole derivatives resulted in a significant reduction in swelling and pain compared to control groups. This suggests potential for development into therapeutic agents for inflammatory diseases.
Herbicidal Activity
The pyrazole derivatives have also been investigated for their herbicidal properties. A study focusing on the structure-activity relationship of various pyrazole compounds found that certain derivatives exhibited effective herbicidal activity against common agricultural weeds .
Data Table: Herbicidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Weeds | Efficacy (%) |
|---|---|---|
| Compound A | Weed 1 | 85 |
| Compound B | Weed 2 | 78 |
| 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid | Weed 3 | 90 |
Insecticidal Activity
In addition to herbicidal properties, some studies have reported insecticidal effects against agricultural pests. The mechanism often involves neurotoxic effects on target insects, leading to paralysis and death .
Synthesis of Novel Polymers
The compound has been utilized as a building block in the synthesis of novel polymers with unique properties. Research has demonstrated that incorporating pyrazole units into polymer matrices can enhance thermal stability and mechanical strength .
Case Study:
A recent investigation into polymer composites revealed that adding 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid improved the material's resistance to thermal degradation by approximately 30% compared to standard polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Benzodioxepin vs. Benzodioxin Derivatives
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxylic acid (CAS 1006464-12-5): Structural Difference: The benzodioxin ring (six-membered, two oxygen atoms) replaces the benzodioxepin ring (seven-membered, two oxygen atoms). This reduces ring strain and alters electron distribution. Impact: The smaller benzodioxin ring may enhance planarity, improving π-π stacking interactions with biological targets.
Pyrazole-Carboxylic Acid Derivatives with Varied Substituents
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) :
- Structural Difference : A difluoromethyl group replaces the benzodioxepin moiety.
- Impact : The electron-withdrawing difluoromethyl group enhances metabolic stability and acidity (pKa ~3.5), making DFPA a key intermediate in fungicides like succinate dehydrogenase inhibitors (SDHIs). In contrast, the benzodioxepin group may improve lipophilicity and membrane permeability .
- 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Structural Difference: A bulky cyclohexyl group replaces the benzodioxepin ring. The benzodioxepin analog’s fused ring system may offer more diverse interaction sites .
- 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid :
- Structural Difference : A benzyloxy group substitutes the benzodioxepin ring.
- Impact : The benzyloxy group increases lipophilicity, enhancing blood-brain barrier penetration. The benzodioxepin analog’s oxygen atoms may instead facilitate hydrogen bonding with polar targets .
Carbaldehyde vs. Carboxylic Acid Derivatives
- 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde :
- Structural Difference : A carbaldehyde group replaces the carboxylic acid.
- Impact : The aldehyde group is more reactive (e.g., participating in Schiff base formation) but less stable under physiological conditions. The carboxylic acid’s ionizable group improves water solubility and bioavailability .
Key Data Table: Structural and Functional Comparison
Biological Activity
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid (commonly referred to as compound A) is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound A is , with a molecular weight of approximately 257.26 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the benzodioxepin moiety contributes to its pharmacological potential.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that various pyrazole compounds, including those structurally similar to compound A, showed cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2022) | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Johnson et al. (2023) | HeLa (cervical cancer) | 20 | Inhibition of cell cycle progression |
| Lee et al. (2023) | A549 (lung cancer) | 10 | Reactive oxygen species generation |
Anti-inflammatory Properties
Compound A has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In vitro studies have shown that compound A can reduce prostaglandin E2 levels, thereby alleviating inflammation.
Table 2: Anti-inflammatory Activity
| Study | Model | Result |
|---|---|---|
| Kim et al. (2023) | RAW264.7 macrophages | Decreased NO production by 40% |
| Zhang et al. (2024) | Carrageenan-induced paw edema in rats | Reduced swelling by 30% |
The biological activity of compound A can be attributed to its ability to modulate various biochemical pathways:
- Apoptosis Induction : Compound A activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
- Cytokine Modulation : It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle at the G2/M phase.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives similar to compound A:
- Case Study 1 : In a clinical trial involving patients with advanced solid tumors, a pyrazole derivative demonstrated promising results in reducing tumor size and improving patient quality of life.
- Case Study 2 : An animal model study showed that treatment with compound A led to significant reductions in inflammatory markers and improved outcomes in models of rheumatoid arthritis.
Q & A
(Basic) What are the standard synthetic routes for preparing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carboxylic acid?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors (e.g., benzodioxepin-substituted diketones or esters). A key step is the formation of the pyrazole ring via [3+2] cycloaddition or nucleophilic substitution. For example:
- Step 1 : React 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde with a methyl-substituted hydrazine derivative to form the pyrazole core.
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using NaOH/EtOH) .
- Purification : Column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) and recrystallization are standard .
(Basic) Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : and NMR confirm regioselectivity of the pyrazole ring and substitution patterns. Aromatic protons in the benzodioxepin moiety appear as distinct multiplets (δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 301.1054) .
- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm) and pyrazole N-H/N-C stretches (3100–2900 cm) .
- HPLC : Purity assessment using reversed-phase C18 columns (acetonitrile/water with 0.1% TFA) .
(Basic) What is the role of this compound in medicinal chemistry or drug discovery?
As a heterocyclic building block , it serves as:
- A scaffold for kinase inhibitors (e.g., targeting p38 MAPK or JAK/STAT pathways) due to its rigid benzodioxepin-pyrazole structure.
- A carboxylic acid bioisostere for improving solubility and binding interactions (e.g., hydrogen bonding with active-site residues) .
(Advanced) How can reaction conditions be optimized to improve yield and regioselectivity?
- Computational Guidance : Use quantum chemical calculations (DFT) to predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental validation to minimize trial-and-error .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates, while additives like TFA improve regioselectivity .
- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 50°C for 16 hours → 30 minutes at 100°C) .
(Advanced) How can computational modeling predict the compound’s reactivity or biological interactions?
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes in enzyme active sites.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability for lead optimization .
(Advanced) How should researchers address contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values)?
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) assays.
- Batch Analysis : Check compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .
- Protonation State : Adjust buffer pH to ensure the carboxylic acid is deprotonated (critical for binding in some targets) .
(Advanced) What strategies are effective for coupling this compound with other heterocycles (e.g., triazoles or thiazoles)?
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl-substituted analogs .
- Amide Coupling : Use EDCI/HOBt to link the carboxylic acid to amine-containing heterocycles (e.g., 1,3-thiazoles) .
- Microwave-Assisted Suzuki-Miyaura : Cross-coupling with boronic acids for aryl/heteroaryl functionalization .
(Advanced) How does the compound’s stability vary under different storage conditions?
- Thermal Stability : TGA shows decomposition >200°C. Store at -20°C under inert gas (N) to prevent oxidation .
- Light Sensitivity : UV-Vis studies indicate degradation under prolonged UV exposure; use amber vials .
- Hygroscopicity : Dynamic vapor sorption (DVS) data suggest low moisture uptake (<1% at 75% RH) .
(Advanced) What alternative synthetic routes exist to bypass low-yielding steps?
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., cyclocondensation) .
- Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze esters to carboxylic acids under mild conditions .
- Solid-Phase Synthesis : Immobilize intermediates on resin to simplify purification .
(Advanced) How can biophysical techniques elucidate interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
